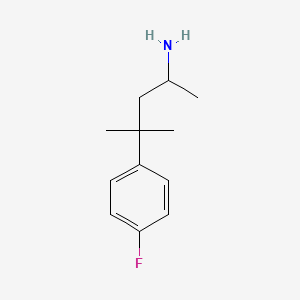
3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine is an organic compound characterized by the presence of a fluorinated phenyl group attached to a butylamine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 1,3-dimethylbutylamine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1,3-dimethylbutylamine in the presence of a suitable catalyst, such as an acid or base.
Reduction: The resulting imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further modify the phenyl ring or the amine group, often using agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Products include imines or oxides.
Reduction: Products include reduced phenyl derivatives or amines.
Substitution: Products include substituted phenyl derivatives with various functional groups.
科学的研究の応用
3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to significant biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.
類似化合物との比較
3-(4-Chloro-phenyl)-1,3-dimethyl-butylamine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methyl-phenyl)-1,3-dimethyl-butylamine: Similar structure but with a methyl group instead of fluorine.
3-(4-Nitro-phenyl)-1,3-dimethyl-butylamine: Similar structure but with a nitro group instead of fluorine.
Uniqueness: The presence of the fluorine atom in 3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs
特性
分子式 |
C12H18FN |
|---|---|
分子量 |
195.28 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-4-methylpentan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7,9H,8,14H2,1-3H3 |
InChIキー |
WEJFOBMXDDEWNI-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)(C)C1=CC=C(C=C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)
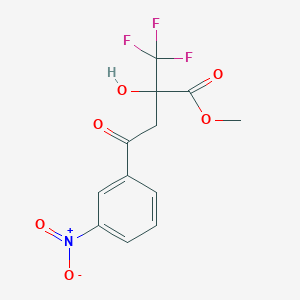
![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)
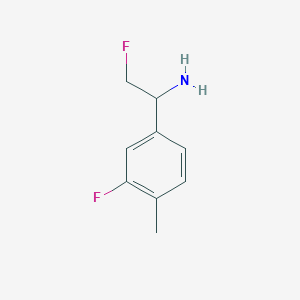



![9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)
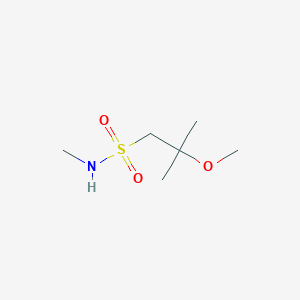
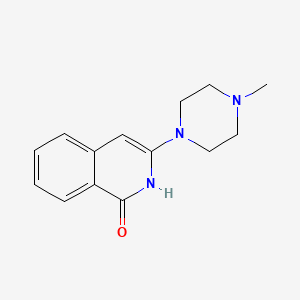
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
